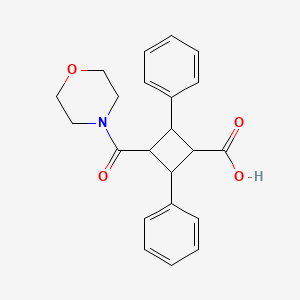
3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related morpholine derivatives and cyclobutanecarboxylic acid compounds involves multiple steps, including the transformation of ketone groups into specific functional groups and condensation reactions. For instance, the synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid, a fluorinated analogue, is achieved in six steps from acetone, highlighting a key transformation step using morpholino-sulphur trifluoride (Mykhailiuk, Pavel K., Radchenko, D., & Komarov, I., 2010). Such detailed synthetic routes provide insights into the chemical versatility and complexity of morpholine derivatives and cyclobutanecarboxylic acid compounds.
Molecular Structure Analysis
The molecular structure of morpholine derivatives and cyclobutanecarboxylic acid compounds is characterized by various functional groups, which influence their chemical behavior and properties. X-ray structural examination and crystallography studies, such as those conducted on similar compounds, reveal specific conformational and geometric features important for understanding the molecular structure (Mironova, E., et al., 2012).
Chemical Reactions and Properties
Morpholine derivatives and cyclobutanecarboxylic acid compounds participate in a variety of chemical reactions, including cycloadditions, condensations, and thermolytic processes. These reactions are pivotal for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For example, the cycloaddition of organic azides with conjugated enamines is investigated to form morpholino-1H-1,2,3-triazoles, illustrating the reactivity of these compounds (Brunner, M., Maas, G., & Klärner, F., 2005).
Physical Properties Analysis
The physical properties of morpholine derivatives and cyclobutanecarboxylic acid compounds, such as melting points, solubility, and crystal structure, are crucial for their application in various domains. The determination of these properties is essential for the proper handling, storage, and application of these chemicals in research and industrial processes.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with other chemicals, are influenced by their molecular structure and functional groups. Understanding these properties is essential for predicting the behavior of these compounds in chemical reactions and their potential utility in various fields.
- Synthesis and structural analysis: (Mykhailiuk, Pavel K., Radchenko, D., & Komarov, I., 2010), (Mironova, E., et al., 2012).
- Chemical reactions and properties: (Brunner, M., Maas, G., & Klärner, F., 2005).
Wissenschaftliche Forschungsanwendungen
Environmental Presence and Human Exposure
Sources and Exposure : Research on similar compounds, such as Triphenyl phosphate (TPHP), has been detected in various consumer products, including nail polish, indicating potential exposure sources for humans. Studies have found TPHP in nail polish at concentrations up to 1.68% by weight, highlighting direct dermal exposure pathways. The metabolic byproduct, Diphenyl phosphate (DPHP), increases significantly in urine samples post-application, suggesting nail polish as a significant source of TPHP exposure, which may parallel exposure mechanisms for 3-(4-Morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid if used in similar applications (Mendelsohn et al., 2016).
Biomedical Imaging
Tumor Imaging : Amino acid analogs like 1-amino-3-fluorocyclobutane-1-carboxylic acid, labeled with fluorine-18 ([18F]FACBC), have been developed for tumor imaging using PET scans. Studies have demonstrated the efficacy of such compounds in localizing tumors, including brain and prostate cancer, suggesting potential applications of 3-(4-Morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid in diagnostic imaging if labeled appropriately (Shoup et al., 1999).
Environmental Science and Technology
Environmental Monitoring : Compounds with structural similarities to 3-(4-Morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid, like polyfluoroalkyl phosphoric acid diesters (PAPs), have been observed in human sera and wastewater treatment plant sludge, indicating widespread environmental presence and human exposure. This underscores the importance of monitoring such compounds for potential environmental and health impacts (D’eon et al., 2009).
Therapeutic Research
Analgesic Activity : Studies on related compounds have explored their potential analgesic effects. For example, (+)-1-(3-Methyl-4-morpholino-2:2-diphenylbutyryl)pyrrolidine showed increased pain thresholds in human volunteers, highlighting the potential for 3-(4-Morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid in pain management research, given its structural and functional similarities (Cahal, 1958).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(23-11-13-27-14-12-23)19-17(15-7-3-1-4-8-15)20(22(25)26)18(19)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMEDHFYUKQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholine-4-carbonyl)-2,4-diphenyl-cyclobutanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

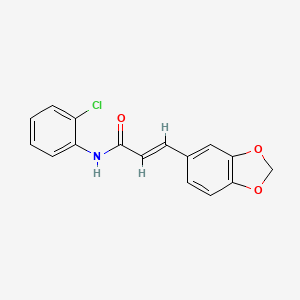


![N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)

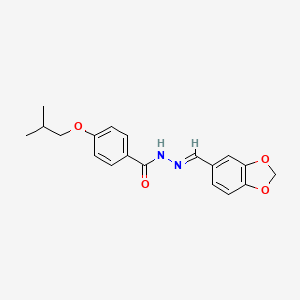
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)
![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)
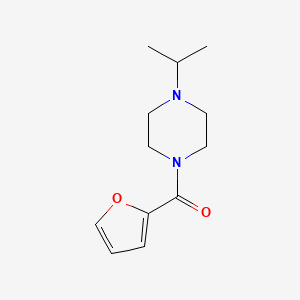
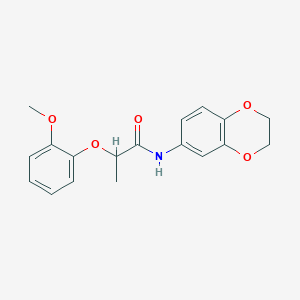
![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)
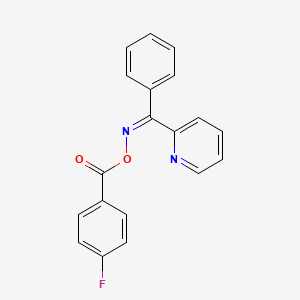
![8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552017.png)